molecular formula C34H46O15 B1679833 Nomilin glucoside CAS No. 123564-62-5

Nomilin glucoside

Cat. No.: B1679833
CAS No.: 123564-62-5
M. Wt: 694.7 g/mol
InChI Key: GIVMXHQLQAIYEX-OJVPXVCRSA-N
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Description

Nomilin glucoside is a glycosylated limonoid predominantly found in citrus species, formed through the enzymatic conversion of nomilin (a bitter aglycone) by limonoid glycosyltransferase (LGT) during fruit maturation . This glycosylation reduces bitterness and enhances solubility, making it a key component in citrus juice quality . Its concentration varies significantly across citrus varieties, with elevated levels observed in 'Sucrenya' and 'Pixie' cultivars compared to navel oranges and mandarins . Structurally, it consists of a nomilin backbone conjugated with a glucose moiety via a β-glycosidic bond (C34H46O15; m/z 693.2748) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123564-62-5

Molecular Formula

C34H46O15

Molecular Weight

694.7 g/mol

IUPAC Name

(1R,2'R,5aR,7aR,9S,11aR,11bR)-1-acetyloxy-9-[furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,5,7a,9,11b-pentamethyl-3,7-dioxospiro[2,5a,6,10,11,11a-hexahydro-1H-naphtho[2,1-c]oxepine-8,3'-oxirane]-2'-carboxylic acid

InChI

InChI=1S/C34H46O15/c1-15(36)45-21-12-22(38)48-30(2,3)19-11-20(37)33(6)18(32(19,21)5)7-9-31(4,34(33)27(49-34)28(42)43)26(16-8-10-44-14-16)47-29-25(41)24(40)23(39)17(13-35)46-29/h8,10,14,17-19,21,23-27,29,35,39-41H,7,9,11-13H2,1-6H3,(H,42,43)/t17-,18-,19+,21-,23-,24+,25-,26?,27+,29+,31+,32-,33+,34?/m1/s1

InChI Key

GIVMXHQLQAIYEX-OJVPXVCRSA-N

SMILES

CC(=O)OC1CC(=O)OC(C2C1(C3CCC(C4(C3(C(=O)C2)C)C(O4)C(=O)O)(C)C(C5=COC=C5)OC6C(C(C(C(O6)CO)O)O)O)C)(C)C

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)OC([C@H]2[C@]1([C@H]3CC[C@@](C4([C@@]3(C(=O)C2)C)[C@@H](O4)C(=O)O)(C)C(C5=COC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C)C

Canonical SMILES

CC(=O)OC1CC(=O)OC(C2C1(C3CCC(C4(C3(C(=O)C2)C)C(O4)C(=O)O)(C)C(C5=COC=C5)OC6C(C(C(C(O6)CO)O)O)O)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nomilin glucoside;  Nomilin 17-O-beta-D-glucopyranoside; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Limonoid glucosides share a triterpenoid backbone modified by glycosylation. Key structural differences include:

Compound Molecular Formula Molecular Weight (m/z) Key Functional Groups Source
Nomilin glucoside C34H46O15 693.2748 Lactone, acetylated glucose Citrus sinensis, C. limetta
Limonin glucoside C32H42O14 649.2502 Lactone, hydroxylated glucose Citrus spp., Dangyuja
Obacunone glucoside C32H42O13 633.2535 Ketone, deacetylated glucose Grapefruit, oranges
Nomilinic acid glucoside C34H48O16 711.2850 Carboxylic acid, glucose Bergamot, C. limetta
Deacetylthis compound C32H44O14 651.2659 Deacetylated nomilin core Navel oranges

This compound distinguishes itself through an acetylated glucose moiety and a seven-membered lactone ring, whereas limonin glucoside features a hydroxylated glucose and a more oxidized backbone .

Concentration Variability in Citrus Varieties

Data from multiple studies highlight species-specific trends (Table 1):

Table 1: Concentration Ranges of Limonoid Glucosides in Citrus Juices (µg/g Fresh Weight)

Citrus Variety This compound Limonin Glucoside Obacunone Glucoside Deacetylthis compound
'Sucrenya' (Grapefruit) 120–180 85–110 60–90 <10
'Pixie' (Mandarin) 90–130 20–40 15–30 <5
Navel Oranges <10 200–250 <5 50–80
Dangyuja (Citrus spp.) 30–50* 150–200* N/D N/D

*Peak levels during maturation ; N/D = Not Detected .

Sensory and Technological Properties

  • Bitterness Reduction: this compound is 10–20× less bitter than nomilin, comparable to limonin glucoside .
  • Electronic Tongue Response: this compound elicits weaker responses in bitter-sensitive sensors (e.g., BRS sensor) compared to limonin glucoside, indicating distinct taste modulation .
  • Analytical Detection: Limonin glucoside is often used as a surrogate for quantifying other limonoid glucosides via HPLC-Ehrlich’s reagent due to structural similarities .

Preparation Methods

Solvent-Based Extraction from Citrus Seeds

Nomilin glucoside is predominantly isolated from citrus seeds, particularly Citrus paradisi (grapefruit) and Citrus aurantium (bitter orange). The process involves sequential solvent extraction and chromatographic purification. For example, defatted citrus seed powder is subjected to hexane for lipid removal, followed by acetone or methanol for limonoid extraction. A representative protocol includes:

  • Defatting : Seeds are dried, powdered, and defatted with hexane (3–5 cycles at 40–50°C).
  • Primary Extraction : Acetone (20:1 solvent-to-material ratio) is used under reflux (50°C, 15 hours), yielding a crude extract containing this compound.
  • Concentration : The extract is evaporated under reduced pressure and dissolved in dichloromethane or ethyl acetate for preliminary purification.

Yield Optimization : Supercritical carbon dioxide (SC-CO₂) extraction with ethanol as a co-solvent achieves higher yields (0.63%) under optimized conditions (25 MPa, 51°C).

Enzymatic Pretreatment for Enhanced Recovery

Recent advances employ enzymatic pretreatment to hydrolyze polysaccharides and improve limonoid accessibility. For instance, wheat koji complex enzyme (cellulase, pectinase, and amylase) degrades cell walls, increasing this compound yield by 18–22% compared to traditional methods.

Chemical Synthesis and Derivatization

Acetylation of Deacetylnomilin

This compound is synthesized from deacetylnomilin, a precursor abundant in Citrus seeds. The synthesis involves:

  • Acetylation : Refluxing deacetylnomilin with acetic anhydride-pyridine (1:3 ratio) at 110°C for 6 hours.
  • Workup : The mixture is quenched with ice water, extracted with chloroform, and purified via silica gel chromatography (ethyl acetate:methanol = 9:1).

Challenges : Nomilin’s tendency to form solvates complicates crystallization, necessitating hot 2-propanol recrystallization for purity >95%.

Glycosylation of Nomilin

Enzymatic glycosylation using UDP-glucosyltransferases (UGTs) attaches glucose to nomilin’s C-17 position. In vitro studies with recombinant UGTs from Citrus species show 60–75% conversion efficiency under pH 7.5 and 30°C.

Chromatographic Purification Strategies

Adsorption Resin Chromatography

Crude extracts are fractionated using Amberlite XAD-2 or XAD-16 resins. Elution with methanol-water gradients (10–55% methanol) isolates this compound from co-extracted limonoids.

Scalability : A patent-scale process (2,700 g seed powder) uses sequential XAD-2 columns to recover 85–90% pure this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase C18 columns with methanol-water gradients. For example:

  • Column : X-Bridge Prep OBD C18 (5 µm, 19 × 150 mm).
  • Gradient : 50–100% methanol over 30 minutes, yielding 4.35% this compound with >99% purity.

Analytical Characterization

Structural Confirmation via NMR and MS

1H and 13C NMR spectra (DMSO-d6) confirm this compound’s structure, highlighting key signals:

  • Glucose moiety : δ 4.25 (d, J = 7.8 Hz, H-1'), δ 3.15–3.70 (m, H-2'–H-6').
  • Nomilin aglycone : δ 5.85 (s, H-22), δ 2.10 (s, OAc).

Mass spectrometry (ESI-MS) shows [M+H]+ at m/z 679.2, consistent with the molecular formula C34H48O16.

Purity Assessment

HPLC with UV detection (210 nm) using a C18 column (5 µm, 4.6 × 250 mm) and isocratic elution (acetonitrile:water = 22:78) achieves baseline separation, with a retention time of 32.2 ± 0.23 minutes.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Large-scale processes prioritize solvent recycling via distillation, reducing costs by 30–40%. Aqueous waste is treated with activated carbon to adsorb residual limonoids before discharge.

Nanoparticle Encapsulation for Enhanced Bioavailability

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (135–188 nm) encapsulate this compound, improving water solubility by 12-fold and sustaining release over 72 hours.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nomilin glucoside
Reactant of Route 2
Nomilin glucoside

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